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1-Butene-1,4-diol,diacetate -

1-Butene-1,4-diol,diacetate

Catalog Number: EVT-8525588
CAS Number:
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
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Product Introduction

Overview

1-Butene-1,4-diol, diacetate is an organic compound with the molecular formula C8H12O4\text{C}_8\text{H}_{12}\text{O}_4. It is classified as an acetate ester, formed through the condensation of the hydroxy groups of butane-1,4-diol with acetic acid. This compound is notable for its diverse applications in organic synthesis and industrial processes.

Source

The compound can be synthesized through various methods, including oxidative acetoxylation and hydrogenation processes. Its significance in chemical research stems from its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic chemistry.

Classification

1-Butene-1,4-diol, diacetate belongs to the class of diacetate esters and is categorized under organic compounds used in chemical synthesis and biological research.

Synthesis Analysis

Methods

1-Butene-1,4-diol, diacetate can be synthesized via several synthetic routes:

  • Oxidative Acetoxylation: This method utilizes palladium-based intermetallic compounds as catalysts to facilitate the reaction of 1,3-butadiene with acetic acid under controlled conditions. The reaction typically involves the formation of an acetate ester through the addition of acetic acid to the double bonds of butadiene.
  • Hydrogenation Processes: In industrial settings, hydrogenation catalysts are employed to enhance yield and selectivity during the synthesis of this compound from its precursors .

Technical Details

The oxidative acetoxylation process requires precise control over temperature and pressure to optimize product yield. The reaction conditions must be tailored to ensure that side reactions are minimized while maximizing the formation of 1-butene-1,4-diol, diacetate.

Molecular Structure Analysis

Structure

The molecular structure of 1-butene-1,4-diol, diacetate features a butene backbone with two acetate groups attached. The structural formula can be represented as follows:

  • Molecular Formula: C8H12O4\text{C}_8\text{H}_{12}\text{O}_4
  • Molecular Weight: 172.18 g/mol
  • IUPAC Name: 4-acetyloxybut-3-enyl acetate
  • Canonical SMILES: CC(=O)OCCC=COC(=O)C
  • InChI Key: VIRPYONDKXQHHU-UHFFFAOYSA-N .

Data

The compound's structure includes stereoisomers such as 2-butene-1,4-diol diacetate, which may exhibit different physical and chemical properties due to variations in spatial arrangement.

Chemical Reactions Analysis

Reactions

1-Butene-1,4-diol, diacetate is involved in several types of chemical reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to various products depending on the reagents used.
  • Reduction: Reduction processes can convert this compound into different derivatives.
  • Nucleophilic Substitution: It readily participates in nucleophilic substitution reactions with substrates like acyl halides and anhydrides.

Technical Details

The reactivity of 1-butene-1,4-diol, diacetate is attributed to its functional groups that allow for diverse chemical transformations. The choice of reagents and reaction conditions significantly influences the outcome of these reactions.

Mechanism of Action

The mechanism of action for 1-butene-1,4-diol, diacetate primarily involves its participation in nucleophilic substitution reactions. The acetate groups can act as leaving groups when reacting with nucleophiles. This property enables the formation of various products depending on the specific substrates involved in the reaction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Specific boiling point data may vary based on purity and atmospheric pressure.

Chemical Properties

  • Solubility: Generally soluble in organic solvents.
  • Reactivity: Exhibits moderate reactivity due to its functional groups; prone to hydrolysis under acidic or basic conditions.

Relevant Data or Analyses

The compound's physical state and reactivity make it suitable for various applications in organic synthesis and industrial processes.

Applications

Scientific Uses

1-Butene-1,4-diol, diacetate has several applications across different fields:

  • Organic Synthesis: Used as a reagent for producing various derivatives and intermediates.
  • Biological Research: Investigated for potential biological activities and interactions with biomolecules.
  • Pharmaceutical Applications: Ongoing research explores its therapeutic potential and effects on biological systems.
  • Industrial Applications: Employed in producing polymers, resins, and other chemicals .

This compound's versatility makes it a significant subject of study within chemistry and related disciplines.

Synthesis Methodologies and Industrial Production Pathways

Catalytic Oxidative Acetoxylation of 1,3-Butadiene

The industrial synthesis of 1-butene-1,4-diol diacetate (1,4-diacetoxy-2-butene) predominantly employs the catalytic oxidative acetoxylation of 1,3-butadiene. This reaction occurs in the liquid phase under trickle-bed conditions, utilizing acetic acid as both solvent and reactant. A bimetallic catalyst system—typically palladium doped with elements like bismuth, antimony, or tellurium—facilitates the diacetoxylation. Operating temperatures range from 70–150°C, with pressures maintained at 70–150 bar to ensure optimal conversion and selectivity. Oxygen serves as the oxidant, forming water as the sole byproduct and aligning with atom-efficient principles. Selectivity to the diacetate exceeds 90% at butadiene conversions of 15–20%, though monoacetoxylated byproducts (e.g., 1-acetoxy-2-butene) can form under suboptimal conditions [8].

Table 1: Key Reaction Parameters for Butadiene Diacetoxylation

ParameterValue RangeImpact on Performance
Temperature70–150°CHigher temperatures increase conversion but reduce selectivity
Pressure70–150 barElevated pressure enhances gas-liquid mass transfer
Catalyst CompositionPalladium-BismuthBismuth dopants suppress monoacetoxylation
Oxygen Concentration5–10 vol.%Excess oxygen favors over-oxidation

Gas-phase variants of this process face challenges in selectivity, particularly beyond 5% conversion, where 1,4-diacetoxy-2-butene yields decline sharply. High-throughput screening of potassium-palladium-bismuth catalysts has identified compositions that maximize diacetate formation at 180°C, though industrial adoption remains limited [8].

Palladium-Catalyzed Intermetallic Processes for Diacetoxybutene Formation

Palladium-catalyzed allylation represents a refined approach to synthesizing 1,4-diacetoxy-2-butene precursors. In one tandem process, cis-1,4-diacetoxy-2-butene reacts with 1,2-phenylenediamines under palladium catalysis to form complex heterocycles. This reaction exploits the electrophilic π-allylpalladium intermediate generated via oxidative addition of the diacetate. The regioselectivity is controlled by ligand design, with electron-deficient phosphines favoring linear adducts. Key to this pathway is the stereochemical integrity of the cis-diacetate, which directs nucleophilic attack at the allylic terminus [3].

The Mitsubishi process exemplifies industrial implementation, where butadiene reacts with acetic acid and oxygen over a palladium-antimony catalyst to yield a mixture of 1,4-diacetoxy-2-butene (desired) and 3,4-diacetoxy-1-butene (byproduct). Isomer separation remains challenging due to similar boiling points, though selective crystallization or membrane technologies offer partial solutions. The Shell method modifies this by using tert-butyl hydroperoxide instead of oxygen, but incurs higher costs [9].

Hydrogenation Strategies for Intermediate Saturation

1,4-Diacetoxy-2-butene serves as a precursor to saturated derivatives via catalytic hydrogenation. Two-stage hydrogenation is standard:

  • Partial Hydrogenation: cis-1,4-Diacetoxy-2-butene undergoes selective saturation of the double bond using palladium on carbon (Pd/C) or Raney nickel at 50–80°C and 20–50 bar H₂. This preserves acetate groups while achieving >98% alkene conversion.
  • Full Hydrogenation: For 1,4-butanediol production, the diacetate is hydrolyzed and further hydrogenated. Raney nickel or copper chromite catalysts at 120–140°C and 200–300 bar H₂ afford 1,4-butanediol with minimal over-reduction [7].

Copper-based catalysts (e.g., Cu-Cr oxides) excel in chemoselectivity, preventing acetate cleavage. Recent advances employ bimetallic Pd-Cu systems, where palladium activates hydrogen and copper moderates reactivity, suppressing ethane formation. The hydrogenation must avoid acidic conditions to prevent cyclization to tetrahydrofuran—a significant side reaction [3] [7].

Comparative Analysis of Batch vs. Continuous Flow Synthesis Systems

Table 2: Batch vs. Continuous Process Performance for Diacetate Production

ParameterBatch ReactorsContinuous Flow Systems
ThroughputLow (≤100 kg/day)High (≥10 tons/day)
Catalyst Lifetime5–10 cycles200–500 hours
Selectivity88–92%93–96%
Byproduct Formation5–8%2–4%
Capital CostModerateHigh

Batch systems dominate small-scale or multiproduct facilities, offering flexibility for reactions like the isomerization of 2-butene-1,4-diol to 1-butene-3,4-diol (a diacetate precursor). Here, copper(I) chloride (2–5 wt%) in aqueous HCl (10–25 wt%) at 80–120°C drives isomerization over 1–15 hours. However, batch processing suffers from inconsistent heat management, leading to resinification and yield variability [9].

Continuous flow reactors, such as trickle-bed or tubular designs, enhance selectivity through precise temperature control and shorter residence times. For diacetoxylation, continuous systems reduce hot spots that degrade palladium catalysts. The Kvaerner (now Johnson Matthey Davy) process exemplifies this, achieving 96% selectivity in dimethyl maleate hydrogenation via fixed-bed reactors. Scalability remains a key advantage, though catalyst fouling from butadiene dimers necessitates periodic regeneration [7].

Role of Bismuth/Cuprous Acetylide Catalysts in Precursor Synthesis

Bismuth-cuprous acetylide (Bi/Cu₂C₂) catalysts are indispensable in the Reppe process for 2-butyne-1,4-diol—a critical precursor to 1,4-diacetoxy-2-butene. The catalyst is formed in situ by treating bismuth oxide and copper(I) acetylide with acetylene. At 90–110°C and 10–20 bar, it mediates the ethynylation of formaldehyde with 95% selectivity. Bismuth stabilizes copper against reduction, while cuprous sites activate acetylene for nucleophilic addition [6] [7].

Table 3: Catalyst Composition and Performance in Butyne Diol Synthesis

ComponentFunctionOptimal Loading
Copper(I) AcetylideAcetylene Activation40–60 wt%
Bismuth OxideStabilizes Copper; Suppresses Over-reduction5–15 wt%
Promoters (e.g., Bi₂O₃-SnO₂)Enhance Lifetime2–5 wt%

The catalyst’s lifetime exceeds 1,000 hours in slurry reactors, though bismuth leaching occurs above pH 6. Modern variants incorporate tin or cadmium promoters to mitigate sintering. After reaction, the catalyst is recovered via filtration and reused, with make-up bismuth added to maintain activity. This system underpins the BASF/Invista technology, producing >1 million tons/year of butyne diol globally [4] [7].

Properties

Product Name

1-Butene-1,4-diol,diacetate

IUPAC Name

4-acetyloxybut-3-enyl acetate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3,5H,4,6H2,1-2H3

InChI Key

VIRPYONDKXQHHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC=COC(=O)C

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